molecular formula C11H19NSi B1532638 4-[2-(Trimethylsilyl)ethyl]aniline CAS No. 17961-95-4

4-[2-(Trimethylsilyl)ethyl]aniline

Cat. No. B1532638
CAS RN: 17961-95-4
M. Wt: 193.36 g/mol
InChI Key: QENZLPBXUQYNKR-UHFFFAOYSA-N
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Description

“4-[2-(Trimethylsilyl)ethyl]aniline” is a chemical compound with the molecular formula C11H19NSi . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of “4-[2-(Trimethylsilyl)ethyl]aniline” consists of a total of 32 bonds, including 13 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 primary amine (aromatic) .

Scientific Research Applications

Chemical Synthesis and Reactions

4-[2-(Trimethylsilyl)ethyl]aniline and its derivatives play a significant role in the field of chemical synthesis, offering a variety of applications due to their unique properties. For instance, the reaction of 2-[(dimethylamino)methyl]aniline with various silyl chlorides leads to substituted anilines, which can further undergo reactions to provide germylenes and stannylenes, highlighting their utility in synthesizing complex chemical structures (Vaňkátová et al., 2011). Moreover, palladium-catalyzed methods have been developed to convert aryl halides into anilines using lithium bis(trimethylsilyl)amide, demonstrating the compound's role as an ammonia equivalent in organic synthesis (Lee et al., 2001).

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, 4-[2-(Trimethylsilyl)ethyl]aniline derivatives have been utilized in the synthesis of poly(organophosphazenes) by reacting poly-(dichlorophosphazene) with these compounds. The resulting polymers, which are soluble in common organic solvents, can be thermally cured under moderate conditions, showcasing their potential in creating new materials with specific properties (Chang et al., 1992).

Corrosion Inhibition

Additionally, certain derivatives of 4-[2-(Trimethylsilyl)ethyl]aniline have been explored as corrosion inhibitors. For example, a synthesized thiophene Schiff base demonstrated efficient inhibition on the corrosion of mild steel in acidic solutions, suggesting potential applications in protecting metals from corrosion (Daoud et al., 2014).

Catalysis

In catalysis, 4-[2-(Trimethylsilyl)ethyl]aniline derivatives have been involved in innovative synthetic methodologies, such as the visible-light-induced, iridium-catalyzed reactions with cyclic α,β-unsaturated carbonyl compounds. These reactions produce significant compounds that can be applied in various chemical syntheses (Lenhart & Bach, 2014).

Scientific Research Applications of 4-[2-(Trimethylsilyl)ethyl]aniline

Synthesis and Characterization

4-[2-(Trimethylsilyl)ethyl]aniline derivatives have been synthesized and characterized in various studies, showcasing their potential in organic synthesis and material science. For instance, Vaňkátová et al. (2011) explored the reaction of 2-[(dimethylamino)methyl]aniline with butyllithium, followed by conversion with trimethylsilyl and other silyl moieties, to produce substituted anilines. These compounds were further reacted with metal dichlorides to yield germylenes and stannylenes, indicating the utility of these derivatives in synthesizing metal-containing compounds (Vaňkátová et al., 2011).

Corrosion Inhibition

In the field of corrosion science, aniline derivatives, including those related to 4-[2-(trimethylsilyl)ethyl]aniline, have been investigated for their potential as corrosion inhibitors. Daoud et al. (2014) synthesized a compound involving aniline and examined its efficiency in inhibiting corrosion on mild steel, showcasing the broader applications of aniline derivatives in protecting metals against corrosion (Daoud et al., 2014).

Organic Synthesis

Lee et al. (2001) reported a palladium-catalyzed method to convert aryl halides to anilines using lithium bis(trimethylsilyl)amide, highlighting the relevance of trimethylsilyl-containing anilines in organic synthesis. This method provides a regiospecific way to synthesize anilines, which could be applicable for compounds similar to 4-[2-(trimethylsilyl)ethyl]aniline (Lee et al., 2001).

Material Science

In material science, Chang et al. (1992) synthesized poly(bis[4-([trimethylsilyl]ethynyl)anilino]phosphazene) by reacting poly-(dichlorophosphazene) with 4-[(trimethylsilyl)ethynyl]aniline, showcasing the utility of such derivatives in creating novel polymers with potential applications in coatings, adhesives, and other materials (Chang et al., 1992).

Electrochemical Studies

Electrochemical studies have also explored the oxidation of aniline derivatives. Stassen and Hambitzer (1997) used electrochemical thermospray mass spectrometry to study the anodic oxidation of anilines, including those with N-alkyl substitutions similar to 4-[2-(trimethylsilyl)ethyl]aniline. This work contributes to understanding the electrochemical behaviors of aniline derivatives, with potential applications in electrochemical sensors and devices (Stassen & Hambitzer, 1997).

Safety And Hazards

The safety data sheet for a related compound, “2-[(Trimethylsilyl)ethynyl]aniline”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

4-(2-trimethylsilylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENZLPBXUQYNKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Trimethylsilyl)ethyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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